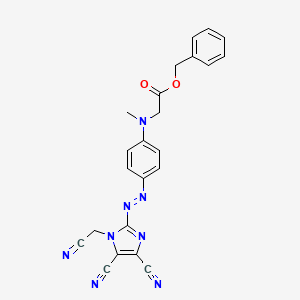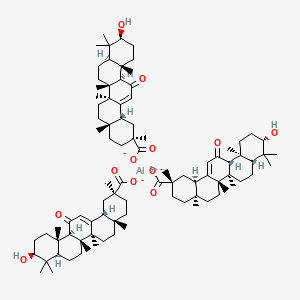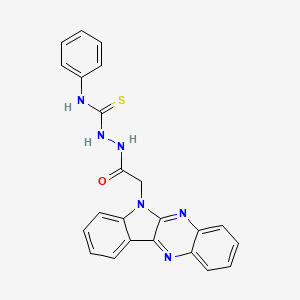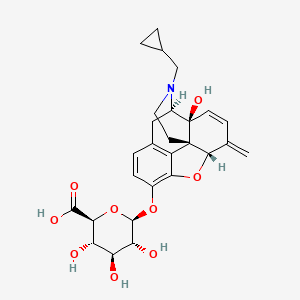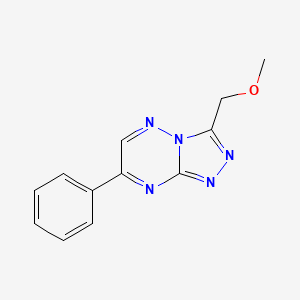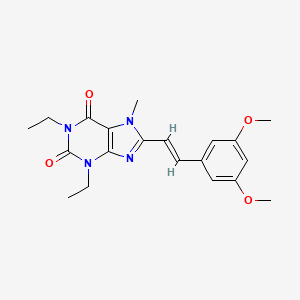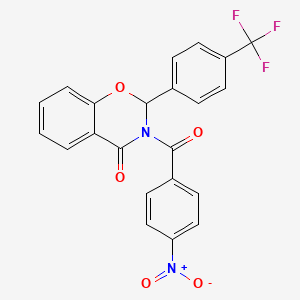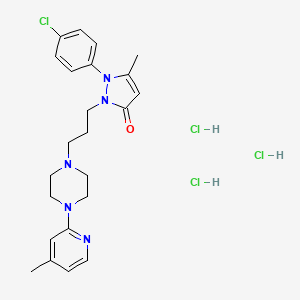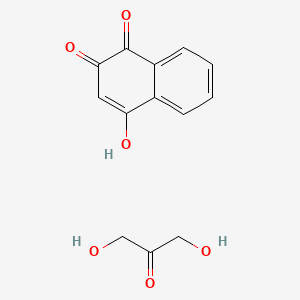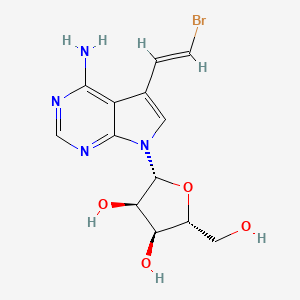
2-(4-Amino-5-(2-bromo-vinyl)-pyrrolo(2,3-d)pyrimidin-7-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Amino-5-(2-bromo-vinyl)-pyrrolo(2,3-d)pyrimidin-7-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a pyrrolo(2,3-d)pyrimidine core, a bromo-vinyl group, and a tetrahydro-furan ring. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-5-(2-bromo-vinyl)-pyrrolo(2,3-d)pyrimidin-7-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrolo(2,3-d)pyrimidine Core: This step involves the condensation of 4-amino-5-bromo-pyrimidine with an appropriate aldehyde or ketone to form the pyrrolo(2,3-d)pyrimidine core.
Introduction of the Bromo-Vinyl Group: The bromo-vinyl group is introduced via a halogenation reaction, typically using bromine or a brominating agent under controlled conditions.
Formation of the Tetrahydro-Furan Ring: The tetrahydro-furan ring is formed through a cyclization reaction, often involving the use of a diol precursor and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Amino-5-(2-bromo-vinyl)-pyrrolo(2,3-d)pyrimidin-7-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromo-vinyl group can be reduced to a vinyl group using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can undergo substitution reactions with electrophiles, such as acylation with acyl chlorides or alkylation with alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Acyl chlorides in the presence of a base, alkyl halides in the presence of a nucleophile.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of vinyl derivatives.
Substitution: Formation of acylated or alkylated derivatives.
Applications De Recherche Scientifique
2-(4-Amino-5-(2-bromo-vinyl)-pyrrolo(2,3-d)pyrimidin-7-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Biological Research: It is used as a tool compound to study the mechanisms of enzyme inhibition and signal transduction pathways.
Pharmacology: It is investigated for its potential therapeutic effects in various diseases, including cancer and viral infections.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a precursor for the development of new pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(4-Amino-5-(2-bromo-vinyl)-pyrrolo(2,3-d)pyrimidin-7-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound exerts its effects by:
Enzyme Inhibition: It binds to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Signal Transduction Modulation: It interferes with signal transduction pathways by inhibiting key proteins involved in the signaling cascade.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Amino-5-(2-chloro-vinyl)-pyrrolo(2,3-d)pyrimidin-7-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol
- 2-(4-Amino-5-(2-fluoro-vinyl)-pyrrolo(2,3-d)pyrimidin-7-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol
- 2-(4-Amino-5-(2-iodo-vinyl)-pyrrolo(2,3-d)pyrimidin-7-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol
Uniqueness
The uniqueness of 2-(4-Amino-5-(2-bromo-vinyl)-pyrrolo(2,3-d)pyrimidin-7-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs. The presence of the bromo-vinyl group, in particular, enhances its potential as a pharmacologically active compound.
Propriétés
Numéro CAS |
76319-84-1 |
|---|---|
Formule moléculaire |
C13H15BrN4O4 |
Poids moléculaire |
371.19 g/mol |
Nom IUPAC |
(2R,3R,4S,5R)-2-[4-amino-5-[(E)-2-bromoethenyl]pyrrolo[2,3-d]pyrimidin-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C13H15BrN4O4/c14-2-1-6-3-18(12-8(6)11(15)16-5-17-12)13-10(21)9(20)7(4-19)22-13/h1-3,5,7,9-10,13,19-21H,4H2,(H2,15,16,17)/b2-1+/t7-,9-,10-,13-/m1/s1 |
Clé InChI |
YYERBORFPOTPMP-NESUXYNQSA-N |
SMILES isomérique |
C1=C(C2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N)/C=C/Br |
SMILES canonique |
C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)C=CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


